N'-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide
Description
N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a cyclopentyl group and a 4-methoxyphenylmethyl group attached to the oxamide moiety
Properties
IUPAC Name |
N'-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-13-8-6-11(7-9-13)10-16-14(18)15(19)17-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHSIEROSHOIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of cyclopentylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with oxalyl chloride to form the desired oxamide compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
Oxidation: 4-hydroxyphenylmethyl derivative
Reduction: Cyclopentylamine derivative
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N’-cyclopentyl-N-[(4-methoxyphenyl)methyl]oxamide can be compared with other similar compounds such as:
- N-cyclopentyl-N-[(4-methoxyphenyl)methyl]acetamide
- N-cyclopentyl-N-[(4-methoxyphenyl)methyl]propionamide
These compounds share similar structural features but differ in their functional groups and overall chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
